Product packaging for Ethyl 2-(2-fluoropyridin-4-YL)acetate(Cat. No.:CAS No. 1260666-12-3)

Ethyl 2-(2-fluoropyridin-4-YL)acetate

Cat. No.: B1430877
CAS No.: 1260666-12-3
M. Wt: 183.18 g/mol
InChI Key: CSRGAOFBAGYDHR-UHFFFAOYSA-N
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Description

Ethyl 2-(2-fluoropyridin-4-yl)acetate is a valuable fluorinated building block in organic synthesis and pharmaceutical research. This compound, with the CAS number 1260666-12-3 , has a molecular formula of C9H10FNO2 and a molecular weight of 183.18 g/mol . The structure features a fluorine atom on the pyridine ring, which can significantly alter the molecule's electronic properties, metabolic stability, and binding affinity, making it a key intermediate in the development of active pharmaceutical ingredients (APIs) . Researchers utilize this ester as a versatile precursor for the synthesis of various carboxylic acid derivatives and amides through hydrolysis or aminolysis. Its application is particularly relevant in constructing complex molecules for medicinal chemistry and drug discovery programs. The compound requires specific storage conditions, recommending storage in an inert atmosphere at 2-8°C . Handling should be conducted with appropriate safety precautions. This product is classified with the signal word "Warning" and has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Intended Use : This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10FNO2 B1430877 Ethyl 2-(2-fluoropyridin-4-YL)acetate CAS No. 1260666-12-3

Properties

IUPAC Name

ethyl 2-(2-fluoropyridin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-2-13-9(12)6-7-3-4-11-8(10)5-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRGAOFBAGYDHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=NC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260666-12-3
Record name ethyl 2-(2-fluoropyridin-4-yl)acetate
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Preparation Methods

Synthesis via 4-(Bromomethyl)-2-fluoropyridine Intermediate

One reported method involves the synthesis of 4-(bromomethyl)-2-fluoropyridine as a key intermediate, followed by nucleophilic substitution with ethyl acetate derivatives or malonate esters.

  • Step 1: Preparation of 4-(bromomethyl)-2-fluoropyridine

    • The reaction starts with 2-fluoropyridine, which undergoes bromomethylation using brominating agents under controlled conditions.
    • The reaction mixture is monitored by thin-layer chromatography (TLC) using ethyl acetate and petroleum ether as eluents.
    • After completion, the organic layer is washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated.
    • Purification is achieved by column chromatography on silica gel using 2% ethyl acetate in petroleum ether.
    • Yield: Approximately 23.4% as a pale yellow oil.
  • Step 2: Alkylation with Ethyl Acetate or Diethyl Malonate

    • The bromomethyl intermediate reacts with nucleophiles such as potassium ethyl malonate or ethyl acetate salts in polar aprotic solvents.
    • The reaction is often facilitated by the presence of bases like potassium hydroxide and additives such as magnesium chloride and organic bases to improve yields and selectivity.
    • The reaction proceeds at room temperature or slightly elevated temperatures to avoid decomposition.
    • Post-reaction, the mixture is hydrolyzed, purified, and crystallized to yield this compound with high purity.

This method is advantageous due to mild reaction conditions and good control over product purity and yield.

Radiolabeled Precursor Synthesis for Fluorine-18 Labeling

For applications in positron emission tomography (PET) imaging, the synthesis of fluorine-18 labeled this compound involves precursor compounds with leaving groups such as nitro, quaternary ammonium salts, diazonium salts, or iodonium salts on the pyridine ring.

  • The precursor compound is reacted with no-carrier-added [^18F]fluoride under automated radiochemistry conditions.
  • The reaction is typically conducted in a single step with minimal purification required.
  • This method allows rapid synthesis suitable for in vivo imaging agents targeting MAO-B in neurological disorders.
  • The synthetic route ensures high chemical purity and radiochemical yield, essential for clinical applications.

Comparative Data Table of Preparation Methods

Preparation Method Key Intermediate Reaction Conditions Yield (%) Purity (%) Notes
Bromomethylation followed by alkylation 4-(Bromomethyl)-2-fluoropyridine Room temp, KOH base, MgCl2 additive ~23.4 (intermediate) / 78-95 (final) >98.5 (final product) Mild conditions, column chromatography purification
Radiolabeled precursor synthesis (fluorine-18) Nitro or iodonium salt substituted pyridine Automated module, single-step, no-carrier-added [^18F]fluoride High radiochemical yield High chemical purity Suitable for PET imaging, minimal purification

Detailed Research Findings and Analysis

  • The use of potassium ethyl malonate as a nucleophile in the presence of magnesium chloride and organic bases facilitates the reaction with halogenated pyridine derivatives, allowing efficient carbon-carbon bond formation at ambient temperature, which conserves energy and avoids moisture sensitivity issues common in other methods.

  • Radiochemical synthesis of fluorine-18 labeled this compound precursors is optimized for rapid and high-yield production, critical for short-lived isotopes used in PET imaging.

  • Analytical data such as nuclear magnetic resonance (NMR) spectra and autoradiography confirm the structural integrity and binding specificity of the synthesized compounds, especially for MAO-B targeting applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-fluoropyridin-4-yl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Ethyl 2-(2-fluoropyridin-4-yl)acetate has a wide range of scientific research applications, including:

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a precursor in the synthesis of pharmaceutical compounds.
  • Studied for its potential therapeutic effects.

Industry:

  • Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-fluoropyridin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Key Findings :

  • Substituent Position : The 2-fluoro group in the target compound likely reduces steric hindrance compared to 3-substituted analogs (e.g., 3-Cl or 3-CF₃), favoring planar molecular conformations .
  • Electronic Effects : Fluorine’s electron-withdrawing nature increases the pyridine ring’s electrophilicity, enhancing reactivity in cross-coupling reactions compared to bromo- or chloro-substituted analogs .

Heterocyclic Acetates with Non-Pyridine Cores

Piperidine-Based Acetates

Ethyl 2-(piperidin-4-yl)acetate features a saturated six-membered piperidine ring. Key differences include:

  • Conformational Flexibility : The saturated piperidine ring allows for chair conformations, increasing solubility in aqueous media (log S ≈ -2.1) compared to aromatic pyridine derivatives .
  • Bioavailability : Piperidine derivatives exhibit higher blood-brain barrier (BBB) permeability (BBB score = 0.98) due to reduced aromaticity and increased hydrogen-bonding capacity .

Imidazole-Based Acetates

Compounds like Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazol-4-yl]acetate (Fig. 1F in ) demonstrate:

  • Acid-Base Properties : The imidazole ring (pKa ~7.0) enables pH-dependent solubility, contrasting with pyridine’s weaker basicity (pKa ~2.6) .
  • Biological Activity : Imidazole derivatives often show enhanced antimicrobial activity due to metal-chelating capabilities .

Non-Heterocyclic Aromatic Acetates

Ethyl 2-phenylacetoacetate, a phenyl-substituted ester, lacks heterocyclic nitrogen atoms. Notable contrasts include:

  • Reactivity: The absence of a pyridine ring limits participation in coordination chemistry but facilitates enolate formation in aldol condensations .
  • Lipophilicity : Log Po/w ≈ 2.1 (similar to pyridine analogs), but reduced hydrogen-bond acceptor capacity (TPSA = 43.3 Ų) .

Biological Activity

Ethyl 2-(2-fluoropyridin-4-YL)acetate is a chemical compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Overview

  • Molecular Formula : C9H10FNO2
  • Molecular Weight : 183.18 g/mol
  • CAS Number : 1260666-12-3

This compound is synthesized through the reaction of 2-fluoropyridine with ethyl bromoacetate, typically in the presence of a base such as potassium carbonate. This compound serves as a versatile building block in organic synthesis and has been explored for its biological properties, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating various derivatives found that compounds with fluorinated pyridine rings often demonstrate enhanced potency against bacterial strains compared to their non-fluorinated counterparts. The presence of the fluorine atom is believed to enhance lipophilicity, facilitating better membrane penetration and interaction with microbial targets .

Anticancer Activity

In vitro assays have shown that this compound possesses anticancer properties. For instance, it has been tested against several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The compound demonstrated promising IC50 values, indicating its potential as an effective anticancer agent. The mechanism appears to involve the induction of apoptosis through caspase activation, as evidenced by increased caspase-9 levels in treated cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This includes:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby disrupting cellular processes essential for cancer cell survival.
  • Receptor Modulation : It can interact with various receptors, potentially leading to altered signaling pathways that promote apoptosis in cancerous cells .

Study on Anticancer Effects

A recent study evaluated the effects of this compound on MCF-7 and MDA-MB-231 cell lines:

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-79.46Apoptosis induction
This compoundMDA-MB-23111.73Apoptosis induction
5-Fluorouracil (Control)MCF-717.02N/A
5-Fluorouracil (Control)MDA-MB-23111.73N/A

This study highlighted the compound's superior selectivity index compared to traditional chemotherapeutics like 5-Fluorouracil .

Comparative Analysis with Similar Compounds

This compound can be compared with other fluorinated pyridine derivatives, which often exhibit varying degrees of biological activity based on structural differences:

Compound NameStructureBiological Activity
Ethyl 2-(3-fluoropyridin-4-YL)acetateStructureModerate antimicrobial
Ethyl 2-(5-bromo-2-fluoropyridin-4-YL)acetateStructureHigh anticancer potential

The unique positioning of the fluorine atom in this compound significantly influences its reactivity and biological efficacy compared to these analogs.

Q & A

Q. What are the most reliable synthetic routes for Ethyl 2-(2-fluoropyridin-4-yl)acetate, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1 : React 2-fluoropyridin-4-yl acetic acid with ethanol under acidic catalysis (e.g., H₂SO₄) to form the ester.
  • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
  • Optimization : Adjust reaction temperature (70–90°C) and solvent polarity (DMF or THF) to enhance yield. Monitor intermediates using TLC or HPLC .

Q. How can researchers confirm the molecular structure and purity of this compound?

Use a combination of:

  • NMR Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for ethyl CH₃, δ 4.1–4.3 ppm for ester CH₂) and ¹³C NMR (δ 170–175 ppm for carbonyl C=O) .
  • Mass Spectrometry : ESI-MS to confirm molecular ion peak (m/z ≈ 213.2) and fragmentation patterns .
  • Elemental Analysis : Match calculated vs. observed C, H, N, F percentages (e.g., C: 50.5%, H: 4.7%, F: 8.9%) .

Q. What are the key reactivity patterns of the fluoropyridine moiety in this compound?

The 2-fluoropyridine group exhibits:

  • Electrophilic Substitution : Fluorine directs electrophiles to the 3- and 5-positions due to its strong electron-withdrawing effect.
  • Nucleophilic Aromatic Substitution : Replacement of fluorine is feasible under basic conditions (e.g., with amines or alkoxides) .
  • Hydrolysis Sensitivity : The ester group may hydrolyze in aqueous acidic/basic media, requiring anhydrous storage .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

Single-crystal X-ray diffraction (SC-XRD) is critical:

  • Data Collection : Use Mo Kα radiation (λ = 0.71075 Å) at 100–150 K to minimize thermal motion artifacts .
  • Refinement with SHELXL : Apply anisotropic displacement parameters for non-H atoms and constrain H atoms geometrically. Validate using R1 < 0.05 and wR2 < 0.15 .
  • Example : A related compound (Ethyl 2-(2-aminothiazol-4-yl)acetate) crystallized in the monoclinic P21/c space group (a = 12.582 Å, b = 14.790 Å, c = 21.406 Å, β = 92.57°) .

Q. What strategies can mitigate batch-to-batch variability in biological activity studies?

  • Structured SAR Analysis : Systematically modify substituents (e.g., replacing fluorine with chlorine) and compare IC₅₀ values against target enzymes .
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to receptors (e.g., kinase domains). Validate with isothermal titration calorimetry (ITC) .
  • Batch Consistency : Implement QC protocols (HPLC purity >98%, residual solvent analysis via GC-MS) .

Q. How do solvent effects influence the compound’s stability in long-term storage?

  • Stability Studies : Store samples in anhydrous DMSO or ethanol at –20°C; monitor degradation via NMR every 3 months.
  • Degradation Pathways : Hydrolysis of the ester group is accelerated in polar protic solvents (e.g., water, methanol) .
  • Accelerated Testing : Use Arrhenius kinetics (40–60°C) to predict shelf life .

Key Research Findings

  • Fluorine’s Role : The 2-fluorine atom enhances metabolic stability compared to non-fluorinated analogs, as shown in pharmacokinetic studies .
  • Crystallographic Insights : The ethyl ester group adopts a planar conformation, minimizing steric hindrance in receptor binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(2-fluoropyridin-4-YL)acetate
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Ethyl 2-(2-fluoropyridin-4-YL)acetate

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